Human UGT Isoform Exclusivity: BMP Glucuronide Formation Catalyzed Only by UGT2B7 vs. Multi-UGT Substrate Profiles of Comparator Glucuronides
Among a panel of expressed human UGT enzymes, only UGT2B7 catalyzed detectable BMP glucuronide formation. This contrasts sharply with bromophenol glucuronides, where 4-bromophenol is glucuronidated predominantly by UGT1A6 and 2,4-dibromophenol by UGT1A1, UGT1A6, and UGT1A8 [1][2]. No other human UGT isoform (including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B15, UGT2B17) displayed quantifiable activity toward BMP [1].
| Evidence Dimension | Number of human UGT isoforms with detectable catalytic activity |
|---|---|
| Target Compound Data | 1 isoform (UGT2B7 only) |
| Comparator Or Baseline | Bromophenol glucuronides: ≥2 isoforms (4-BP: UGT1A6; 2,4-DBP: UGT1A1, UGT1A6, UGT1A8) |
| Quantified Difference | Target compound: single-isoform (absolute dependence); Comparator: multi-isoform redundancy |
| Conditions | Recombinant human UGT enzyme panel; UDPGA cofactor; radiometric/LC-MS detection |
Why This Matters
Single-isoform dependence renders BMP glucuronide uniquely sensitive to UGT2B7 genetic polymorphisms and chemical inhibition, making it an irreplaceable probe for UGT2B7 phenotyping assays where multi-isoform glucuronides cannot provide isoform-specific readouts.
- [1] Rad G, Hoehle SI, Kuester RK, Sipes IG. In vitro glucuronidation of 2,2-bis(bromomethyl)-1,3-propanediol by microsomes and hepatocytes from rats and humans. Drug Metab Dispos. 2010;38(6):957-962. View Source
- [2] Identification of Bromophenols' glucuronidation and its induction on UDP-glucuronosyltransferases isoforms. Chemosphere. 2024. View Source
